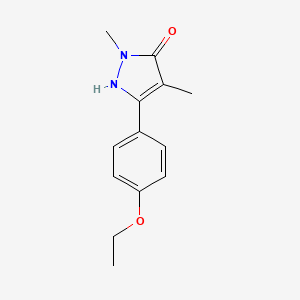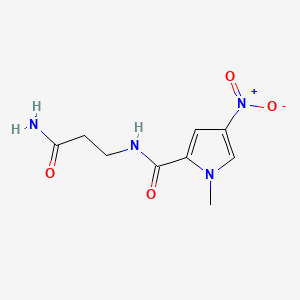
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by its unique structure, which includes a carboxamide group, an amino-oxopropyl side chain, a methyl group, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyrrole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Addition of the Amino-Oxopropyl Side Chain: This step involves the reaction of the intermediate compound with an amino-oxopropyl reagent under controlled conditions.
Methylation and Nitration: The final steps include the methylation of the pyrrole nitrogen and the nitration of the aromatic ring using standard methylating and nitrating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the amino-oxopropyl side chain, using oxidizing agents such as potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-amino-.
Oxidation: Formation of 1H-Pyrrole-2-carboxamide, N-(3-oxo-3-oxopropyl)-1-methyl-4-nitro-.
Substitution: Formation of halogenated derivatives of the original compound.
科学研究应用
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino-oxopropyl side chain may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-chloro-: Similar structure but with a chlorine atom instead of a nitro group.
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-bromo-: Similar structure but with a bromine atom instead of a nitro group.
1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-fluoro-: Similar structure but with a fluorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in 1H-Pyrrole-2-carboxamide, N-(3-amino-3-oxopropyl)-1-methyl-4-nitro- imparts unique chemical reactivity and potential biological activity compared to its halogenated analogs. The nitro group can participate in redox reactions and form reactive intermediates, which may enhance its pharmacological properties.
属性
CAS 编号 |
55356-26-8 |
|---|---|
分子式 |
C9H12N4O4 |
分子量 |
240.22 g/mol |
IUPAC 名称 |
N-(3-amino-3-oxopropyl)-1-methyl-4-nitropyrrole-2-carboxamide |
InChI |
InChI=1S/C9H12N4O4/c1-12-5-6(13(16)17)4-7(12)9(15)11-3-2-8(10)14/h4-5H,2-3H2,1H3,(H2,10,14)(H,11,15) |
InChI 键 |
RDLVSWSYXFRWOX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=C1C(=O)NCCC(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
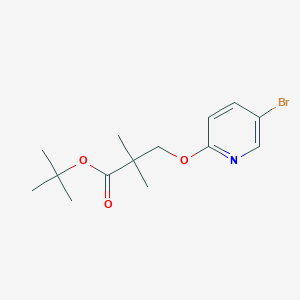

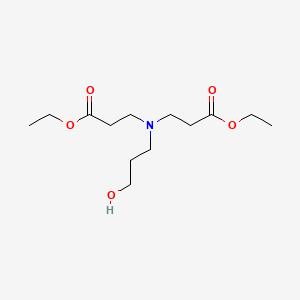
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
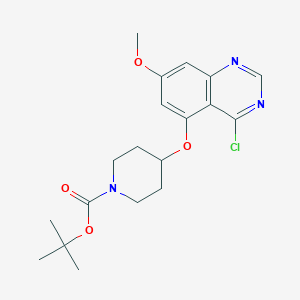
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)

![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)

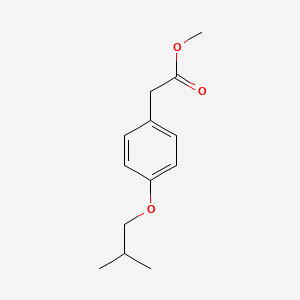
![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)
